molecular formula C17H20N4O5S B442830 ethyl 2-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B442830
M. Wt: 392.4g/mol
InChI Key: GHGUOAYYKVIOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a benzothiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Benzothiophene Moiety: The benzothiophene ring can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a benzothiophene precursor in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Reduction of Nitro Group: Amino derivative of the pyrazole ring

    Hydrolysis of Ester Group: Carboxylic acid derivative

    Substitution on Benzothiophene Ring: Nitrated or halogenated derivatives

Scientific Research Applications

Ethyl 2-[({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group in the pyrazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene moiety may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Ethyl 2-[({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[({1-methyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-[({1-ethyl-4-amino-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-[({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar structure but with a benzofuran ring instead of a benzothiophene ring.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4g/mol

IUPAC Name

ethyl 2-[(2-ethyl-4-nitropyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O5S/c1-3-20-14(11(9-18-20)21(24)25)15(22)19-16-13(17(23)26-4-2)10-7-5-6-8-12(10)27-16/h9H,3-8H2,1-2H3,(H,19,22)

InChI Key

GHGUOAYYKVIOTA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

Origin of Product

United States

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